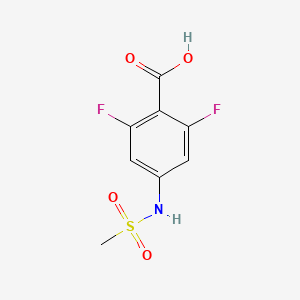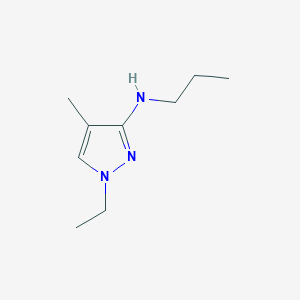![molecular formula C10H18N4 B11740246 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is a chemical compound that features a pyrazole ring attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: Similar structure but with different substitution patterns on the pyrazole ring.
1-(1-methyl-1H-pyrazol-5-yl)methylpiperidine: Another similar compound with variations in the position of the pyrazole ring attachment.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[(1-methylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C10H18N4/c1-13-5-4-10(12-13)8-14-6-2-9(11)3-7-14/h4-5,9H,2-3,6-8,11H2,1H3 |
Clave InChI |
AAAVYVYXQRTGGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CN2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)


![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740240.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740253.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740258.png)
